2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(2-fluoro-3-methoxy-6-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-16-7-3-2-6(11(14)15)5(9(7)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAMMPZTGWIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoro-3-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Methoxylation: The nitrated product is then subjected to methoxylation, where a methoxy group is introduced at the 3-position using methanol and a suitable catalyst.
Carboxylation: The final step involves the carboxylation of the benzene ring to introduce the acetic acid moiety. This can be achieved through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis Applications
1.1. Precursor for Heterocycles
The compound serves as a valuable precursor in the synthesis of heterocycles, which are critical components in many pharmaceuticals. The nitro group can be reduced to an amino group, facilitating cyclization reactions that lead to the formation of complex structures. For instance, derivatives of 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid can be transformed into biologically active molecules through various synthetic pathways, including reductive cyclization and amide formation.
1.2. Protecting Group in Organic Reactions
In organic chemistry, protecting groups are essential for selective reactions. This compound can be employed as a protecting group for alcohols during multi-step syntheses. The protecting group can be easily removed under mild conditions, allowing for the subsequent functionalization of the alcohols without interference from other reactive sites.
2.1. Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, compounds derived from this acid have shown effectiveness against Klebsiella pneumoniae, with minimum inhibitory concentrations indicating potent bactericidal effects . The mechanism of action often involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.
2.2. Anticancer Potential
The compound and its derivatives have been investigated for their potential as anticancer agents. Certain modifications have been linked to the inhibition of tyrosine kinase activity in growth factor receptors, which is pivotal in cancer progression and metastasis . This suggests that this compound could play a role in developing targeted cancer therapies.
Pharmaceutical Applications
3.1. Drug Development
The structural characteristics of this compound make it a candidate for drug development. Its derivatives are being explored for their ability to modulate biological pathways involved in various diseases, including cancer and bacterial infections . The ability to modify its structure while retaining biological activity opens avenues for creating novel therapeutic agents.
3.2. Analytical Standards
In analytical chemistry, this compound has been utilized as an internal standard in high-performance liquid chromatography (HPLC) for quantifying other substances, such as salicylamide-O-acetic acid, which is relevant in pharmaceutical formulations . This application underscores its importance not only as a reactant but also as a reference material in chemical analysis.
Research Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid depends on its interaction with specific molecular targets. The presence of the nitro group allows for potential redox reactions, while the fluoro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Substituent Impact :
- Fluorine : Increases lipophilicity (logP) and resistance to oxidative metabolism ().
- Nitro: Strong electron-withdrawing effect lowers pKa of the acetic acid group (e.g., 2,4-dinitro analog has pKa ~1.5 vs. ~4.5 for non-nitro analogs) ().
- Methoxy : Electron-donating; improves aqueous solubility but may reduce metabolic stability ().
Physicochemical Properties
Acidity and Solubility
- 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid : Predicted pKa ~3.2 (due to nitro and fluorine), moderate solubility in polar aprotic solvents (DMSO, acetone) ().
- 2-(2,4-Dinitrophenyl)acetic acid : pKa ~1.5, high solubility in acidic aqueous media ().
- 2-(2-Methyl-6-nitrophenyl)acetic acid: pKa ~3.8; solubility in ethanol and ethyl acetate ().
Crystallographic Data
- 2-(2-Methoxyphenyl)acetic acid: Dihedral angles between the benzene ring and substituents (29.99° for nitro, 67.09° for carboxylic acid) indicate steric hindrance and non-planar conformation ().
- 2-Methoxycarbonyl-6-nitrobenzoic acid : Substituents at 32.48° from the benzene plane, forming 3D hydrogen-bonded networks ().
Biological Activity
2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
This compound features a fluoro group, a methoxy group, and a nitro group attached to a phenyl ring, which contribute to its biological activity. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential therapeutic applications.
The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group may participate in redox reactions, while the fluoro and methoxy groups can influence binding affinities to enzymes or receptors. The acetic acid moiety facilitates hydrogen bonding and ionic interactions, further modulating the compound's biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving microtubule destabilization and enhancement of caspase activity .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of nitrophenylacetic acids demonstrated that compounds similar to this compound showed promising results against resistant strains of bacteria and fungi, indicating the potential for these compounds in treating infections caused by multidrug-resistant organisms .
- Anticancer Potential : In vitro assays on breast cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis at micromolar concentrations. This suggests that structural modifications could enhance its efficacy against specific cancer types .
Safety Profile
While the biological activities are promising, understanding the safety profile is crucial for further development. Toxicity assessments are necessary to evaluate the compound's safety for potential therapeutic use.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a phenylacetic acid backbone. Key steps include nitration, fluorination, and methoxy group introduction. For example:
Nitration : Controlled nitration at the 6-position requires HNO₃/H₂SO₄ under low temperatures (0–5°C) to avoid over-nitration .
Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at 60–80°C ensures regioselectivity at the 2-position .
Methoxy Introduction : Ullmann coupling with CuI/L-proline catalyst in DMF at 100°C achieves methoxy group attachment .
Yield Optimization : Reaction purity is critical; column chromatography (silica gel, hexane/EtOAc) is recommended for intermediate purification. Yields range from 40–65%, depending on steric hindrance from nitro and fluoro groups .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 to -120 ppm) confirms fluorination, while ¹H NMR detects methoxy protons (δ 3.8–4.0 ppm) and nitro group deshielding effects .
- X-ray Crystallography : Resolves spatial arrangement of substituents; nitro groups often induce planar geometry due to conjugation .
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution (e.g., nitro groups increase electrophilicity at the 6-position) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate/water (pH 7–8) to separate polar byproducts.
- Recrystallization : Ethanol/water (1:3) yields high-purity crystals (>95%) due to the compound’s moderate solubility .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve nitro-aromatic impurities .
Advanced Research Questions
Q. How do competing electronic effects (e.g., nitro vs. methoxy groups) influence reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), while methoxy is electron-donating (EDG). This creates a polarized aryl ring:
- Suzuki-Miyaura Coupling : The 6-nitro group deactivates the ring, requiring Pd(PPh₃)₄/K₂CO₃ in DMF at 120°C for effective coupling at the 2-fluoro position .
- Contradiction Note : Computational models (DFT) predict higher reactivity at the 3-methoxy position, but experimental data show preferential coupling at the 2-fluoro site due to steric accessibility .
Q. What computational tools can predict regioselectivity in derivatization reactions?
- Methodological Answer :
- Reaction Path Search Software : GRRM (Global Reaction Route Mapping) identifies low-energy transition states for nitration/fluorination .
- Machine Learning : Train models on PubChem data (e.g., substituent Hammett σ values) to predict reaction outcomes. For example, meta-directing effects of nitro groups are accurately modeled .
Data Table : Predicted vs. Experimental Regioselectivity
| Position | DFT Prediction (%) | Experimental Yield (%) |
|---|---|---|
| 2-Fluoro | 78 | 65 |
| 3-Methoxy | 15 | 12 |
| 6-Nitro | 7 | 5 |
Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction optimization?
- Methodological Answer :
- Feedback Loop Design : Integrate ICReDD’s approach:
Use quantum chemical calculations (e.g., Gaussian 16) to model reaction pathways.
Validate with high-throughput screening (e.g., 96-well plates with varying catalysts/solvents).
Refine models using experimental outliers (e.g., unexpected byproducts from steric effects) .
- Case Study : A 20% discrepancy in nitro group orientation predictions was resolved by incorporating solvent polarity parameters (ε = 37.5 for DMF) into DFT models .
Q. What are the hypothesized applications of this compound in drug discovery or material science?
- Methodological Answer :
- Antimicrobial Agents : Nitro groups may confer activity against Gram-positive bacteria (e.g., S. aureus). Test via MIC assays .
- Fluorescent Probes : Fluorine’s electronegativity enhances photostability; UV-Vis (λmax ~ 320 nm) and fluorescence quenching studies are recommended .
Note : No peer-reviewed studies directly link this compound to therapeutic use, but structural analogs show promise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
